3-(1-methoxycyclobutyl)benzaldehyde
Description
3-(1-Methoxycyclobutyl)benzaldehyde is a substituted benzaldehyde derivative featuring a methoxycyclobutyl group at the para position of the aromatic ring. The compound’s unique structure combines the electrophilic aldehyde group with a strained cyclobutane ring modified by a methoxy substituent.
Properties
CAS No. |
2639452-10-9 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(1-methoxycyclobutyl)benzaldehyde typically involves the reaction of benzaldehyde with a methoxycyclobutyl derivative under specific conditions. One common method includes the use of anhydrous methanol and a catalyst such as hydrochloric acid to facilitate the reaction . The reaction mixture is allowed to stand at room temperature for several days, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
3-(1-methoxycyclobutyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, especially at the benzaldehyde group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like Grignard reagents
Scientific Research Applications
3-(1-methoxycyclobutyl)benzaldehyde is widely used in scientific research due to its unique structure and reactivity. Some of its applications include:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Drug Discovery: Its derivatives are explored for potential pharmaceutical applications.
Material Science: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism by which 3-(1-methoxycyclobutyl)benzaldehyde exerts its effects involves its interaction with molecular targets through its functional groups. For instance, in nucleophilic addition reactions, the aldehyde group acts as an electrophile, facilitating the formation of new carbon-carbon bonds . The methoxycyclobutyl ring can also participate in various chemical transformations, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
<sup>a</sup>logD (distribution coefficient) estimates lipophilicity; higher values indicate greater lipid solubility.
<sup>b</sup>Estimated based on structural analogs.
Substituent Effects on Reactivity and Bioactivity
- This strain may reduce metabolic stability compared to less-constrained analogs .
- Methoxy vs. Hydroxy Groups: The methoxy group in the target compound is less polar than the phenolic -OH in 3-hydroxybenzaldehyde, leading to higher lipophilicity (logD ~2.1 vs. 0.9). This could enhance membrane permeability but reduce water solubility .
- Pyridinyloxy vs. Cyclobutylmethoxy : 3-(Pyridin-2-yloxy)benzaldehyde exhibits lower logD (1.8) due to the polar pyridine ring, whereas the cyclobutylmethoxy group in the target compound increases hydrophobicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
